N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic amide compounds. The parent structure consists of a pyrrolidine ring, which represents a five-membered saturated heterocycle containing one nitrogen atom. The pyrrolidine framework, also known as tetrahydropyrrole, serves as the foundational structural element with the molecular formula (CH₂)₄NH. The systematic name construction begins with the pyrrolidine core, followed by positional descriptors indicating the carboxamide substitution at the 2-position.
The nomenclature complexity increases with the introduction of N-substitution patterns. The benzyl group attachment to the amide nitrogen requires specification of the phenylmethyl substituent, while the methyl group represents a second N-substituent. According to systematic naming protocols, both substituents are identified with the N-locant to distinguish them from potential ring substitutions. The complete systematic name thus incorporates the pyrrolidine ring designation, the carboxamide functional group location, and the specific N-substituent identities in alphabetical order.
The hydrochloride salt designation represents a critical component of the compound nomenclature, indicating the protonation state and counterion association. This salt formation typically occurs through protonation of basic nitrogen centers, most commonly the pyrrolidine ring nitrogen, resulting in the formation of an ammonium hydrochloride species. The systematic nomenclature must therefore reflect both the organic cation structure and the chloride anion presence to provide complete chemical identification.
Alternative nomenclature systems may employ different approaches to describe this compound. Chemical Abstracts Service indexing systems utilize specific algorithms for systematic name generation, while trade names and research designations may employ abbreviated or simplified nomenclature. The compound appears in various chemical databases with identifier codes such as 1336DN, reflecting its commercial availability and research applications.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₃H₁₉ClN₂O provides essential quantitative information regarding the atomic composition of this compound. This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of approximately 254.75 grams per mole. The carbon framework encompasses the pyrrolidine ring carbons, the benzyl substituent carbons, the methyl group carbon, and the carbonyl carbon of the carboxamide functionality.
Stereochemical considerations present significant complexity in the structural analysis of this compound. The pyrrolidine ring system exhibits envelope or twist conformations due to the inherent flexibility of the five-membered ring structure. The 2-position carbon bearing the carboxamide substituent represents a potential stereogenic center, capable of existing in either (R) or (S) configuration. Related compounds in the literature demonstrate the importance of stereochemical specification, as evidenced by entries for both (2S)-N-benzyl-N-methylpyrrolidine-2-carboxamide and unspecified stereochemical variants.
The configurational analysis extends beyond the pyrrolidine ring stereochemistry to encompass amide bond geometry and conformational preferences. The carboxamide functional group typically adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl pi system. However, N,N-disubstituted amides may exhibit restricted rotation around the carbon-nitrogen bond, potentially leading to conformational isomerism observable on nuclear magnetic resonance timescales.
Molecular modeling and computational analysis provide additional insights into the three-dimensional structure and conformational landscape. The benzyl substituent introduces aromatic character and potential pi-pi stacking interactions, while the methyl group contributes steric bulk that may influence overall molecular conformation. The combination of these substituents creates a complex conformational profile that requires detailed analysis for complete structural characterization.
| Structural Parameter | Value | Analysis Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O | Elemental Analysis |
| Molecular Weight | 254.75 g/mol | Mass Spectrometry |
| Stereogenic Centers | 1 (minimum) | Structural Analysis |
| Rotational Barriers | Variable | Computational Modeling |
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis represents the gold standard for definitive structural characterization of this compound, providing atomic-level detail regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for this exact compound may not be extensively documented in the available literature, related pyrrolidine carboxamide structures provide valuable comparative insights. The crystallographic analysis of similar compounds, such as the benzofuroxan-containing pyrrolidine-1-carboxamides, demonstrates the utility of X-ray diffraction studies for confirming molecular structures and substitution patterns.
The solid-state structure of hydrochloride salts typically exhibits characteristic hydrogen bonding patterns between the protonated nitrogen centers and chloride anions. These ionic interactions significantly influence crystal packing and may contribute to enhanced crystalline stability compared to the free base form. The pyrrolidine ring nitrogen, when protonated, serves as a hydrogen bond donor, while the chloride anion functions as a hydrogen bond acceptor, creating extended networks of intermolecular interactions that define the crystal lattice structure.
Crystal system determination and space group identification provide fundamental information about the symmetry and packing efficiency of the compound. Hydrochloride salts of organic nitrogen-containing compounds frequently crystallize in common space groups such as P21/c or P-1, reflecting the balance between molecular shape constraints and optimal packing arrangements. The unit cell parameters, including lattice constants and angles, encode essential information about the three-dimensional arrangement of molecules within the crystal structure.
Thermal analysis studies, including differential scanning calorimetry and thermogravimetric analysis, complement X-ray crystallographic data by providing information about phase transitions, decomposition temperatures, and thermal stability. These analyses are particularly important for pharmaceutical compounds where thermal behavior affects processing conditions and storage requirements. The melting point, decomposition temperature, and any observed polymorphic transitions represent critical physical constants for compound characterization.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Space Group | P21/c, P-1 | Symmetry Classification |
| Z value | 2-8 | Molecules per Unit Cell |
| Density | 1.2-1.4 g/cm³ | Packing Efficiency |
| Melting Point | Variable | Thermal Stability |
Tautomeric Forms and Protonation State Analysis
Tautomerism represents a fundamental chemical phenomenon involving the rapid interconversion of structural isomers through the migration of hydrogen atoms and the reorganization of bonding electrons. In the context of this compound, several potential tautomeric equilibria merit consideration, particularly those involving the carboxamide functional group and the pyrrolidine nitrogen center. The amide-imidic acid tautomerism, characterized by the equilibrium between H-N-C=O and N=C-O-H forms, represents one of the most significant tautomeric processes in carboxamide chemistry.
The prototropic tautomerism involving carboxamide groups typically favors the canonical amide form under normal conditions due to the resonance stabilization provided by nitrogen lone pair delocalization into the carbonyl pi system. However, specific environmental conditions, including solvent polarity, temperature, and pH, may shift the equilibrium toward alternative tautomeric forms. The imidic acid tautomer, while generally less stable, may become more significant in the presence of strong hydrogen bond acceptors or under conditions that stabilize the hydroxyl functionality.
Protonation state analysis assumes particular importance for the hydrochloride salt form of this compound. The pyrrolidine nitrogen, with its characteristic basicity typical of secondary amines, represents the most likely protonation site. The pKa value of pyrrolidine itself is approximately 11.27, indicating strong basicity and a high propensity for protonation under acidic conditions. The formation of the hydrochloride salt effectively fixes the protonation state of the pyrrolidine nitrogen, creating a quaternary ammonium center that significantly alters the electronic distribution throughout the molecule.
The influence of protonation extends beyond the immediate pyrrolidine ring to affect the entire molecular structure through inductive and resonance effects. Protonation of the pyrrolidine nitrogen withdraws electron density from the attached carbon framework, potentially affecting the electron distribution within the carboxamide group and influencing tautomeric equilibria. This electronic perturbation may also impact the rotational barriers around the carboxamide carbon-nitrogen bond and affect the overall conformational preferences of the molecule.
Computational studies employing quantum mechanical methods provide valuable insights into the relative stabilities of different tautomeric forms and protonation states. Density functional theory calculations can predict the energetic differences between tautomers and identify the most thermodynamically favorable forms under various conditions. These theoretical predictions, when combined with experimental observations such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, provide a comprehensive understanding of the tautomeric landscape and protonation behavior.
| Tautomeric Form | Relative Stability | Characteristic Features |
|---|---|---|
| Amide Form | Highly Favored | Planar geometry, resonance stabilization |
| Imidic Acid Form | Less Favored | Hydroxyl functionality, reduced resonance |
| Protonated Pyrrolidine | Dominant in HCl salt | Quaternary ammonium character |
| Neutral Pyrrolidine | Minor in HCl salt | Secondary amine character |
Properties
IUPAC Name |
N-benzyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(10-11-6-3-2-4-7-11)13(16)12-8-5-9-14-12;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUANMLNNYDIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-methyl-2-pyrrolidinecarboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Chemical Reactions Analysis
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Medicinal Chemistry
Overview : N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride serves as a versatile scaffold in the design of novel therapeutic agents. Its unique structural properties allow for the modification of biological activity.
Applications :
- Drug Development : The compound is used to synthesize derivatives with enhanced pharmacological profiles, targeting specific diseases such as neurological disorders and cancer.
- Enzyme Inhibition Studies : It acts as a reference standard in assays for measuring enzyme inhibition, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in understanding neurodegenerative diseases.
Case Study :
A study explored the synthesis of derivatives based on this compound, leading to compounds with improved selectivity and potency against AChE. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease management.
Neuroscience Research
Overview : The compound has been utilized in neuroscience to study its effects on neurotransmitter systems, particularly in relation to cognitive function and neuroprotection.
Applications :
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like stroke and traumatic brain injury.
- Behavioral Studies : It has been employed in animal models to assess cognitive enhancement and memory retention, providing insights into its potential therapeutic benefits.
Analytical Chemistry
Overview : this compound is used as a standard in various analytical techniques, enhancing the accuracy of measurements.
Applications :
- Chromatography and Mass Spectrometry : The compound serves as a calibration standard for chromatographic methods, ensuring reliable quantification of other substances.
- Method Validation : It aids in the validation of analytical methods by establishing baselines and calibration curves, which are crucial for the development of new analytical techniques.
Organic Synthesis
Overview : In organic chemistry, this compound is a valuable reagent for constructing complex organic molecules.
Applications :
- Synthetic Pathways : It is involved in various synthetic strategies including ring construction and functionalization of preformed pyrrolidine rings. This versatility allows chemists to create diverse organic molecules with specific structural properties.
- Building Block for Bioactive Molecules : The compound's stereochemistry plays a crucial role in the biological activity of resulting drugs, making it an essential building block in drug synthesis.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Results/Outcomes |
|---|---|---|
| Medicinal Chemistry | Drug development, enzyme inhibition | Enhanced pharmacological profiles |
| Neuroscience Research | Neuroprotective studies | Potential treatments for cognitive disorders |
| Analytical Chemistry | Calibration standards for chromatography | Improved accuracy in analytical results |
| Organic Synthesis | Reagent for synthetic pathways | Creation of structurally diverse organic molecules |
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
The following analysis compares N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride with structurally related compounds, focusing on synthesis, reactivity, and stability. Key comparisons include substituted pyridinecarboxamides (from provided evidence) and other pyrrolidine derivatives.
Structural and Functional Group Differences
| Compound Class | Core Heterocycle | Substituents on Amide Nitrogen | Key Functional Features |
|---|---|---|---|
| Target Compound | Pyrrolidine | Benzyl, methyl | Saturated ring; tertiary amide |
| N-Benzoyl-2-pyridinecarboxamides | Pyridine | Benzoyl, N,N-dialkylamino | Aromatic ring; acyl-transfer capacity |
Key Observations :
- Pyrrolidine vs. Pyridine : The saturated pyrrolidine ring lacks aromaticity, reducing electron delocalization but increasing flexibility. This may alter nucleophilic reactivity compared to pyridine derivatives .
Key Observations :
- Pyridinecarboxamides are synthesized via direct acylation with benzimidoyl chlorides, while the target compound likely requires a similar approach but with pyrrolidine precursors.
- Triethylamine is critical for neutralizing HCl byproducts in both cases .
Reactivity with Electrophiles
Key Observations :
- Pyridinecarboxamides with morpholinyl substituents exhibit enhanced nucleophilicity, enabling stable adduct formation. In contrast, pyrrolidine-based compounds (like the target) may show reduced reactivity due to steric and electronic factors .
- The target compound’s tertiary amide structure may limit intramolecular acyl transfers observed in pyridine analogs.
Stability and Degradation
Key Observations :
- Pyridinecarboxamide adducts decompose into hydrochlorides, mirroring the target compound’s salt form. However, the saturated pyrrolidine ring may confer greater hydrolytic stability compared to pyridine derivatives .
Biological Activity
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, a compound with significant potential in pharmacological research, has garnered attention for its biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzyl group. This configuration contributes to its solubility and stability in biological systems. The molecular formula is CHNO·HCl, with a molecular weight of approximately 240.74 g/mol.
Research indicates that the compound interacts with neurotransmitter systems, particularly affecting dopamine and serotonin pathways. Its mechanism of action is believed to involve:
- Modulation of Neurotransmitter Activity : The compound enhances GABAergic activity, which may explain its sedative effects and potential use in treating anxiety disorders.
- Inhibition of Acetylcholinesterase : Studies show that it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is beneficial in cognitive disorders like Alzheimer's disease.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiepileptic | Exhibits potential in seizure management through modulation of neurotransmitters. |
| Sedative | Induces calming effects, useful in anxiety treatment. |
| Cognitive Enhancement | Improves memory and cognitive functions in animal models. |
| Antimicrobial | Shows some antimicrobial properties, though less studied in this aspect. |
Case Studies and Experimental Data
-
Cognitive Enhancement Study :
- Objective : To evaluate the effects on cognitive deficits induced by scopolamine in mice.
- Method : Administered at a dosage of 2 mg/kg.
- Results : Significant improvement in memory was observed (P < 0.0001), attributed to reduced oxidative stress and enhanced locomotor activity.
-
Sedative Effects Study :
- Objective : To assess the sedative properties in animal models.
- Method : Behavioral assays were conducted to measure sedation levels.
- Results : The compound demonstrated significant sedative effects compared to control groups.
-
Enzyme Inhibition Studies :
- Objective : To determine the inhibitory effects on acetylcholinesterase.
- Method : Biochemical assays were performed to measure enzyme activity.
- Results : The compound showed notable inhibition, indicating potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Ethyl-2-pyrrolidinecarboxamide | Ethyl group instead of benzyl | Different pharmacological effects |
| N-Methyl-2-pyrrolidinecarboxamide | Methyl group instead of benzyl | Variance in lipophilicity and bioavailability |
| N-benzyl-N-ethyl-2-pyrrolidinecarboxamide | Contains both ethyl and benzyl groups | Potentially enhanced activity due to dual substitution |
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, and what experimental conditions optimize yield?
Answer: A common approach involves nucleophilic substitution or acylation reactions. For example, analogous compounds are synthesized by reacting pyrrolidine derivatives with benzyl chloride or acyl chlorides in acetonitrile or benzene, using triethylamine (TEA) as a base to neutralize HCl byproducts. Key steps include:
- Reagent ratios: 2 mmol of the carboxylic acid derivative to 4 mmol TEA in acetonitrile (30 mL) .
- Temperature: Heating at 50–60°C for 2 hours to promote reaction completion .
- Purification: Chromatography on silica gel with chloroform or acetone as eluents .
Critical considerations: Monitor reaction progress via TLC and ensure anhydrous conditions to prevent hydrolysis.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy: Use - and -NMR to confirm the benzyl and methyl substituents on the pyrrolidine ring. Aromatic protons (7.2–7.4 ppm) and methyl groups (2.3–3.1 ppm) are diagnostic .
- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClNO: 314.11) .
- IR spectroscopy: Detect carbonyl stretches (~1650 cm) and amine N–H bends (~3300 cm) .
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Storage: Store in sealed containers at 2–8°C, protected from light and moisture to prevent decomposition .
- Decomposition hazards: Avoid high temperatures; combustion may release HCl gas or toxic fumes .
Advanced Research Questions
Q. How do intramolecular acyl-group transfers or steric effects influence the compound’s reactivity?
Answer: The spatial arrangement of the N-benzyl and N-methyl groups can stabilize transition states for intramolecular reactions. For example:
- Acyl-transfer mechanisms: A five-membered transition state forms during acyl-group migration from the amide nitrogen to the pyrrolidine ring, enhanced by electron-donating substituents (e.g., dialkylamino groups) .
- Steric hindrance: Bulky substituents (e.g., benzyl) reduce nucleophilic attack at the carbonyl carbon, slowing hydrolysis but increasing stability in acidic conditions .
Experimental validation: Use kinetic studies (e.g., -NMR monitoring) to compare reaction rates with/without substituents .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
Answer:
- Acidic conditions: The hydrochloride salt is stable below pH 3 but may decompose at higher pH via hydrolysis of the amide bond. Use buffered solutions (pH 1–3) for long-term storage .
- Contradictory observations: If decomposition occurs unexpectedly, analyze by HPLC-MS to identify degradation products (e.g., free pyrrolidine or benzyl alcohol derivatives) .
Mitigation: Pre-screen stability using accelerated aging tests (40°C/75% RH for 4 weeks) with periodic sampling .
Q. What advanced analytical methods are suitable for identifying trace impurities?
Answer:
- HPLC-DAD/UV: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Monitor at 210–254 nm for amine/carbonyl chromophores .
- LC-MS/MS: Detect low-abundance impurities (e.g., residual benzyl chloride) with MRM transitions (e.g., m/z 126 → 91 for benzyl chloride) .
- Quantitative NMR (qNMR): Compare integration of impurity peaks (e.g., δ 2.5–3.0 ppm for methyl groups) against a certified internal standard .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
